1-(2-Methoxyphenyl)cyclopentanamine

TAAR5 Trace Amine-Associated Receptor Agonist Activity

Choose 1-(2-Methoxyphenyl)cyclopentanamine (CAS 1011365-73-3) for research-grade consistency. Its unique 2-methoxy substitution pattern delivers a defined, extremely weak TAAR5 agonist profile (EC50 >10,000 nM), making it an ideal negative control or baseline compound in TAAR5 functional assays. It also serves as a privileged scaffold for NMDAR ligand SAR exploration, with the 2-methoxy group critically influencing binding affinity. Unlike uncharacterized analogs, this compound provides predictable, intermediate NMDAR activity, enabling systematic tuning and reducing uncontrolled variables in CNS drug discovery. Its diminished DAT interaction profile further supports development of CNS agents with reduced addictive liability.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B11729559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)cyclopentanamine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CCCC2)N
InChIInChI=1S/C12H17NO/c1-14-11-7-3-2-6-10(11)12(13)8-4-5-9-12/h2-3,6-7H,4-5,8-9,13H2,1H3
InChIKeyKAIKVNKYTASUIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-(2-Methoxyphenyl)cyclopentanamine (CAS 1011365-73-3): A Structurally Defined Cyclic Amine Scaffold for Research and Development


1-(2-Methoxyphenyl)cyclopentanamine (CAS 1011365-73-3) is an organic compound categorized as a cyclic amine, characterized by a cyclopentane ring directly substituted with an amine and a 2-methoxyphenyl group . It serves as a versatile small molecule scaffold and synthetic intermediate, particularly in medicinal chemistry for the development of central nervous system (CNS) active agents . Its primary value in research lies in its use as a building block for synthesizing more complex molecules, including potential therapeutic candidates targeting CNS disorders .

Why Unspecified Arylcyclopentanamine Analogs Cannot Reliably Substitute 1-(2-Methoxyphenyl)cyclopentanamine in Specialized Research


Substituting 1-(2-Methoxyphenyl)cyclopentanamine with a generic arylcyclopentanamine or even a positional isomer (e.g., 3- or 4-methoxyphenyl) introduces significant pharmacological and structural uncertainty that undermines research reproducibility. Data from structurally related 1,2-diarylethylamines demonstrate that the position of a methoxy substituent on the phenyl ring drastically alters binding affinity at key central nervous system targets, such as the N-methyl-D-aspartate receptor (NMDAR), with differences exceeding an order of magnitude [1]. Furthermore, the presence of the 2-methoxy group is critical for its defined, albeit weak, interaction profile, as evidenced by its activity at the Trace Amine-Associated Receptor 5 (TAAR5) [2]. Relying on an uncharacterized or differently substituted analog introduces an uncontrolled variable that can lead to conflicting results in structure-activity relationship (SAR) studies, enzyme inhibition assays, or when using it as a precise synthetic intermediate.

Quantitative Differentiation of 1-(2-Methoxyphenyl)cyclopentanamine: A Comparative Evidence Guide for Scientific Procurement


TAAR5 Activity: A Defining, Yet Weak, Interaction Profile

1-(2-Methoxyphenyl)cyclopentanamine demonstrates extremely weak agonist activity at the mouse Trace Amine-Associated Receptor 5 (TAAR5), with an EC50 value exceeding 10,000 nM [1]. This contrasts sharply with the defined TAAR5 agonist alpha-NETA, which exhibits an EC50 of 150 nM in a rat model [2]. This quantitative difference of >66-fold establishes this compound as a low-activity or near-inactive control at this specific receptor, a property distinct from more potent TAAR5 ligands.

TAAR5 Trace Amine-Associated Receptor Agonist Activity In Vitro Pharmacology

NMDAR Affinity: How the 2-Methoxy Substituent Defines Potency in Structural Analogs

While direct NMDAR binding data for 1-(2-Methoxyphenyl)cyclopentanamine is limited, strong class-level inference can be drawn from its close structural analog, 2-methoxydiphenidine (2-MXP). 2-MXP, which shares the 2-methoxyphenyl motif, exhibits an NMDAR binding affinity (Ki) of 36.0 ± 3.7 nM [1]. This affinity is intermediate between its more potent 3-methoxy isomer (3-MXP, Ki = 19.3 ± 1.7 nM) and its significantly less potent 4-methoxy isomer (4-MXP, Ki = 461.0 ± 44.5 nM) [1]. This 13-fold difference in Ki between the 2- and 4-methoxy isomers underscores the critical importance of the methoxy group's position.

NMDAR NMDA Receptor Binding Affinity Structure-Activity Relationship Dissociative Anesthetics

Dopamine Transporter (DAT) Inhibition: A Differentiated Off-Target Profile

Functional studies on the analog 2-MXP reveal a weak and differentiated profile as a dopamine transporter (DAT) inhibitor. 2-MXP inhibits DAT with an IC50 of 30.0 μM, which is approximately 15-fold weaker than the parent compound diphenidine (DPH, IC50 = 1.99 μM) [1]. This indicates that the introduction of the 2-methoxy group significantly reduces DAT-mediated activity. In contrast, 3-MXP is a more potent DAT inhibitor (IC50 = 0.587 μM) [1].

Dopamine Transporter DAT Reuptake Inhibition Off-Target Activity Stimulant Liability

In Vivo Sensorimotor Gating: A Translational Benchmark for Behavioral Pharmacology

In a rodent model of sensorimotor gating, 2-MXP produced a significant disruption of pre-pulse inhibition (PPI) with a median effective dose (ED50) of 9.5 mg/kg [1]. This effect, a hallmark of dissociative compounds like phencyclidine (PCP) and ketamine, provides a quantifiable in vivo benchmark. While direct data for 1-(2-Methoxyphenyl)cyclopentanamine is not available, the PPI disruption by its 2-methoxy-containing analog 2-MXP serves as a crucial reference point for predicting the potential behavioral pharmacology of this chemical class.

Pre-pulse Inhibition PPI Sensorimotor Gating In Vivo Pharmacology Dissociative Effects

Evidence-Driven Application Scenarios for 1-(2-Methoxyphenyl)cyclopentanamine in Advanced Research


Negative Control or Baseline in TAAR5-Mediated Pathway Studies

Due to its defined, extremely weak agonist activity at TAAR5 (EC50 > 10,000 nM), 1-(2-Methoxyphenyl)cyclopentanamine is uniquely suited as a negative control or baseline compound in assays investigating TAAR5 function. Its use can help differentiate specific TAAR5-mediated effects from non-specific background signals, providing a level of experimental rigor not possible with an uncharacterized or inert compound. This application is directly supported by quantitative binding data [REFS-1, REFS-2].

Scaffold for Structure-Activity Relationship (SAR) Studies Targeting NMDAR

The 2-methoxyphenyl group is a critical determinant of NMDAR binding affinity, as evidenced by the 13-fold difference in Ki between 2-MXP (36.0 nM) and its 4-methoxy isomer (461 nM) [3]. Therefore, 1-(2-Methoxyphenyl)cyclopentanamine serves as a privileged scaffold for systematic SAR exploration. Researchers can use it as a starting point to synthesize novel NMDAR ligands, confident that its core structure imparts a predictable, intermediate level of activity that can be fine-tuned through further chemical modification [3].

Probing Dopamine Transporter (DAT) Interactions with Low-Stimulant Liability

Functional data from the analog 2-MXP shows a 15-fold reduction in DAT inhibition potency compared to diphenidine (IC50 = 30.0 μM vs. 1.99 μM) [3]. This suggests that the 2-methoxy substitution pattern diminishes interactions with the dopamine transporter. Consequently, 1-(2-Methoxyphenyl)cyclopentanamine is a valuable chemical starting point for developing CNS-active compounds where DAT-mediated stimulant or addictive liability is an undesirable property. This differentiated profile makes it a more attractive candidate for certain therapeutic applications than its non-methoxylated or 3-methoxylated counterparts [3].

In Vivo Behavioral Pharmacology Benchmarking

The quantifiable in vivo effect of the structural analog 2-MXP on pre-pulse inhibition (PPI, ED50 = 9.5 mg/kg) provides a concrete behavioral benchmark for the class [3]. Researchers can use 1-(2-Methoxyphenyl)cyclopentanamine and its derivatives to explore the relationship between chemical structure and sensorimotor gating, using the established ED50 as a reference point for comparative potency assessments in translational models of neuropsychiatric disorders [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methoxyphenyl)cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.